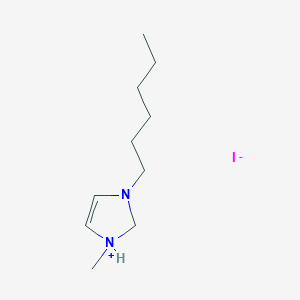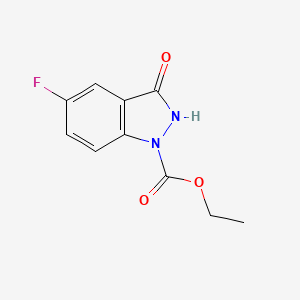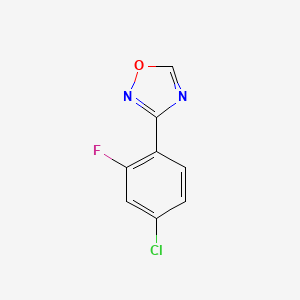
3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide: is an ionic liquid composed of a 3-hexyl-1-methyl-1,2-dihydroimidazolium cation and an iodide anion. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide typically involves the reaction of 1-hexylimidazole with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired ionic liquid .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to various purification processes, including distillation and filtration, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide anion can be replaced by other anions such as chloride, bromide, or nitrate through metathesis reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the imidazolium cation can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the iodide anion with other anions.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Result in the formation of new ionic liquids with different anions.
Oxidation and Reduction Reactions: Lead to the formation of various oxidized or reduced forms of the imidazolium cation.
Scientific Research Applications
3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide exerts its effects is primarily related to its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of other molecules, making the compound an effective catalyst and solvent in various chemical reactions .
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium iodide: Similar structure but with an ethyl group instead of a hexyl group.
1-Hexyl-3-methylimidazolium bromide: Similar structure but with a bromide anion instead of an iodide anion.
1-Hexyl-3-methylimidazolium nitrate: Similar structure but with a nitrate anion instead of an iodide anion.
Uniqueness: 3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium iodide is unique due to its specific combination of a hexyl group and an iodide anion, which imparts distinct properties such as higher thermal stability and specific solubility characteristics compared to its analogs .
Properties
Molecular Formula |
C10H21IN2 |
|---|---|
Molecular Weight |
296.19 g/mol |
IUPAC Name |
3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C10H20N2.HI/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-9H,3-7,10H2,1-2H3;1H |
InChI Key |
BZOWMAXZYKBNPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C[NH+](C=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Methylthiophen-2-YL)methyl]hydrazine](/img/structure/B12445284.png)
![1-benzyl-3,4-dimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12445285.png)


![(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran](/img/structure/B12445307.png)
![2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12445310.png)

![5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445322.png)


![N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12445340.png)

